molecular formula C23H18F2N2S B6586561 1-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1H-imidazole CAS No. 1206994-60-6

1-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1H-imidazole

Cat. No.: B6586561
CAS No.: 1206994-60-6
M. Wt: 392.5 g/mol
InChI Key: TZGANIYKQIBICR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:

  • Position 1: A 4-fluorophenyl group.
  • Position 2: A [(4-fluorophenyl)methyl]sulfanyl group (a sulfur-containing substituent with a 4-fluorobenzyl moiety).
  • Position 5: A 4-methylphenyl group.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2S/c1-16-2-6-18(7-3-16)22-14-26-23(27(22)21-12-10-20(25)11-13-21)28-15-17-4-8-19(24)9-5-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGANIYKQIBICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1H-imidazole, often referred to as a derivative of imidazole, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H16F2N2S
  • Molecular Weight : 356.40 g/mol
  • CAS Number : 860648-83-5

The structure features a fluorinated phenyl group, a methylsulfanyl group, and an imidazole ring, which are critical for its biological activity.

Biological Activity Overview

  • Mechanism of Action
    • The compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor. It has been shown to preferentially interact with the α1/γ2 interface of the receptor, enhancing its activity and providing potential therapeutic benefits for neurological disorders .
  • Pharmacological Effects
    • Anticancer Activity : Research indicates that imidazole derivatives possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The compound has been linked to the inhibition of p38 mitogen-activated protein (MAP) kinase, which plays a role in cellular stress responses and inflammation .
    • Neuroprotective Effects : The modulation of GABA-A receptors suggests potential applications in treating anxiety and depression by enhancing inhibitory neurotransmission in the brain .

Case Study 1: GABA-A Receptor Modulation

A study investigated various benzimidazole derivatives, including those related to our compound, demonstrating their ability to act as PAMs for GABA-A receptors. The findings revealed that these compounds exhibited improved metabolic stability compared to traditional drugs like alpidem, which is known for rapid biotransformation and hepatotoxicity .

Case Study 2: Inhibition of p38 MAP Kinase

Research conducted on N1 substituted 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)-imidazoles highlighted their role as potent inhibitors of p38 MAP kinase. The study showed that modifications in the imidazole structure could enhance inhibitory effects against cancer cell lines .

Data Tables

Biological ActivityMechanismReference
GABA-A PAMModulates α1/γ2 interface
p38 MAP Kinase InhibitionBlocks kinase activity
Anticancer PropertiesInduces apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and key analogs:

Compound Name Position 1 Position 2 Position 5 Biological Activity Key References
Target Compound 4-fluorophenyl [(4-fluorophenyl)methyl]sulfanyl 4-methylphenyl Undocumented (structural analog) N/A
SB203580 4-fluorophenyl 4-methylsulfonylphenyl 4-pyridyl p38 MAPK inhibitor (α/β isoforms)
SB202190 4-fluorophenyl 4-hydroxyphenyl 4-pyridyl p38 MAPK inhibitor (α/β isoforms)
SB202474 Ethyl 4-methoxyphenyl 4-pyridyl Negative control (no kinase inhibition)
Compound 17a () 4-bromophenyl Ethoxycarbonyl 4-fluorophenyl Undocumented (synthetic intermediate)
2-(4-Fluorophenyl)-1H-benzimidazole () - 4-fluorophenyl - Antifungal/anticancer scaffold

Key Structural and Functional Insights:

Position 2 Substituents: The target compound’s sulfanyl group contrasts with the sulfonyl (SB203580) and hydroxyl (SB202190) groups in p38 inhibitors. SB202474, a negative control, lacks electron-withdrawing groups at Position 2, explaining its inactivity .

Pyridyl groups improve solubility and target engagement in kinase inhibitors .

Fluorophenyl Motifs :

  • Dual 4-fluorophenyl groups in the target compound may enhance metabolic stability compared to SB203580’s single fluorophenyl group, but could reduce solubility .

Discrepancies in SB203580’s Structure: and describe SB203580’s Position 2 substituent as methylsulfanyl (S–CH₃) or methylsulfinyl (SO–CH₃), conflicting with the widely accepted methylsulfonyl (SO₂–CH₃) structure .

Research Findings and Implications

  • Kinase Selectivity : The sulfonyl/hydroxyl groups in SB203580/SB202190 confer isoform selectivity (p38α/β over γ/δ), whereas the target compound’s sulfanyl group may alter this profile .
  • Synthetic Accessibility : The target compound’s benzylsulfanyl group could be synthesized via nucleophilic substitution, analogous to methods for 2-(4-fluorophenyl)benzimidazoles () .
  • Crystallographic Data : Structural studies using programs like SHELX () and ORTEP-3 () are critical for confirming substituent conformations, especially for sulfanyl/sulfonyl ambiguities .

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